5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-methoxyphenol
Overview
Description
5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-methoxyphenol is a useful research compound. Its molecular formula is C21H27FN2O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.20565627 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research into nucleophilic aromatic substitution reactions provides foundational knowledge for the synthesis and modification of complex organic compounds, including various phenols and piperidines. This area is crucial for developing new pharmaceuticals, agrochemicals, and materials. For instance, Pietra and Vitali (1972) discussed the kinetics and mechanisms of nucleophilic aromatic substitution reactions, which are pertinent to understanding how to manipulate compounds such as 5-{[1-(2-fluorobenzyl)-3-piperidinylamino]methyl}-2-methoxyphenol for specific applications (Pietra & Vitali, 1972).
Environmental Impact of Organic Compounds
Understanding the occurrence, fate, and behavior of organic compounds in the environment, including their biodegradation and potential for bioaccumulation, is essential for assessing the environmental impact of new chemicals. Haman et al. (2015) reviewed the environmental presence and degradation pathways of parabens, a class of preservatives that share some functional similarities with the target compound in terms of phenolic structures and potential environmental persistence (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacogenetics and Personalized Medicine
The study of genetic polymorphisms, such as those in the MTHFR gene, provides insights into how individuals might respond differently to certain compounds, highlighting the importance of personalized medicine. De Mattia and Toffoli (2009) discussed the role of MTHFR polymorphisms in modulating the efficacy and toxicity of antifolate and fluoropyrimidine drugs, which could be relevant for compounds targeting similar pathways or requiring individualized dosing strategies (De Mattia & Toffoli, 2009).
Fluorophores and Chemosensors
Research into fluorophores and chemosensors, such as those based on 4-methyl-2,6-diformylphenol, is vital for developing new diagnostic tools and sensors. Roy (2021) reviewed DFP-based fluorescent chemosensors, which could guide the development of novel sensors or diagnostic reagents using structurally related compounds (Roy, 2021).
Liquid Crystal Dimers and Phase Behavior
The study of liquid crystal dimers, like those reported by Henderson and Imrie (2011), provides insights into material science and the design of advanced materials with unique optical and electronic properties. This research is relevant for exploring the potential of complex organic molecules in creating new materials with tailored phase behaviors (Henderson & Imrie, 2011).
Properties
IUPAC Name |
5-[[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2/c1-23(13-16-9-10-21(26-2)20(25)12-16)18-7-5-11-24(15-18)14-17-6-3-4-8-19(17)22/h3-4,6,8-10,12,18,25H,5,7,11,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXLLBZMOFFLTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)O)C2CCCN(C2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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